D,L-m-Tyrosine Methyl Ester Hydrochloride
CAS No.: 34260-70-3
Cat. No.: VC0022866
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.676
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34260-70-3 |
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Molecular Formula | C10H14ClNO3 |
Molecular Weight | 231.676 |
IUPAC Name | methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H |
Standard InChI Key | WULJQXTZWBDFSE-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1=CC(=CC=C1)O)N.Cl |
Introduction
Chemical Identity and Nomenclature
D,L-m-Tyrosine Methyl Ester Hydrochloride is characterized by its unique chemical structure and various synonyms in scientific literature. The compound features a meta-positioned hydroxyl group on the phenyl ring, distinguishing it from the more common para-hydroxyl configuration found in conventional tyrosine derivatives.
Basic Identification
The compound is officially identified by the CAS Registry Number 34260-70-3, representing a specific entry in the Chemical Abstracts Service database . This unique identifier ensures precise identification in scientific literature and chemical databases. The molecular formula C₁₀H₁₄ClNO₃ accurately represents its atomic composition, with the chloride ion indicating its salt form .
Synonyms and Alternative Nomenclature
Multiple synonyms exist for D,L-m-Tyrosine Methyl Ester Hydrochloride, reflecting different naming conventions across scientific disciplines. These include:
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Phe(3-OH)-OMe.HCl
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3-Hydroxy-DL-phenylalanine methyl ester HCl
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DL-Meta-Tyrosine Methyl Ester Hydrochloride
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3-Hydroxy-phenylalanine Methyl Ester Hydrochloride
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Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
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2-Amino-3-(3-hydroxyphenyl)propanoic Acid Methyl Ester Hydrochloride
This diversity in nomenclature reflects the compound's structural features while following IUPAC and common naming conventions in biochemistry and organic chemistry.
Structural Characteristics
D,L-m-Tyrosine Methyl Ester Hydrochloride possesses distinctive structural features that influence its chemical and biological properties. Understanding these structural elements provides insight into its behavior in various applications.
Molecular Structure
The compound features a meta-hydroxylated phenyl ring connected to an alanine backbone with a methylated carboxylic acid group. This structure differs significantly from conventional tyrosine, where the hydroxyl group occupies the para position. The hydrochloride portion forms an ionic bond with the amino group, resulting in a positively charged ammonium functionality at physiological pH .
Structural Isomerism
As a racemic mixture, D,L-m-Tyrosine Methyl Ester Hydrochloride contains equal amounts of D and L stereoisomers. This differs from the related compound D-Tyrosine methyl ester hydrochloride (CAS: 3728-20-9), which contains only the D-isomer with the hydroxyl group in the traditional para position . The meta-positioning of the hydroxyl group creates unique spatial and electronic properties compared to conventional tyrosine derivatives.
Physical and Chemical Properties
The physicochemical properties of D,L-m-Tyrosine Methyl Ester Hydrochloride determine its behavior in various experimental conditions and applications. These properties are essential for proper handling, purification, and utilization in research and industry.
Physical Properties
While specific physical data for D,L-m-Tyrosine Methyl Ester Hydrochloride is limited in the provided sources, we can draw some comparisons with similar compounds. For instance, D-Tyrosine methyl ester hydrochloride has a reported melting point of 176°C . Based on structural similarities, D,L-m-Tyrosine Methyl Ester Hydrochloride likely exhibits comparable thermal properties, though the meta-positioning of the hydroxyl group may introduce variations.
The compound exists as a solid salt at room temperature, with solubility characteristics typical of amino acid ester hydrochlorides – generally soluble in polar solvents such as water, methanol, and ethanol, with limited solubility in non-polar organic solvents.
Spectroscopic Properties
Research on related compounds provides insight into the potential spectroscopic behavior of D,L-m-Tyrosine Methyl Ester Hydrochloride. For example, studies on L-tyrosine methyl ester hydrochloride have employed Raman spectroscopy to investigate its structural characteristics under high pressure, revealing conformational phase transitions around 1.0 GPa and 6.0 GPa . Similar techniques could be applied to D,L-m-Tyrosine Methyl Ester Hydrochloride to elucidate its vibrational modes and structural transitions.
Synthesis and Preparation Methods
The synthesis of D,L-m-Tyrosine Methyl Ester Hydrochloride involves specific chemical procedures to ensure purity and yield. Understanding these synthetic routes is crucial for laboratory preparation and industrial production.
Purification Techniques
Purification of D,L-m-Tyrosine Methyl Ester Hydrochloride typically involves recrystallization from appropriate solvents. Based on studies of related compounds, suitable solvents might include methanol, ethanol, or propan-2-ol, with the choice potentially affecting the crystalline form of the final product . Additional purification techniques may include column chromatography or selective precipitation.
Precautionary Statement | Description |
---|---|
P264 | Wash hands thoroughly after handling |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P337+P313 | If eye irritation persists: Get medical advice/attention |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P362+P364 | Take off contaminated clothing and wash it before reuse |
P332+P313 | If skin irritation occurs: Get medical advice/attention |
These precautions ensure safe handling and minimize potential health risks associated with laboratory or industrial use of the compound.
Manufacturer | Product Number | Package Size | Price (USD) |
---|---|---|---|
TRC | T910020 | 1g | $90 |
TRC | T910020 | 2.5g | $130 |
USBiological | 290507 | 1g | $425 |
TRC | T910020 | 10g | $450 |
Medical Isotopes, Inc. | 14113 | 2.5g | $875 |
Applications in Research and Industry
D,L-m-Tyrosine Methyl Ester Hydrochloride finds applications in various scientific disciplines due to its unique structural characteristics and chemical properties. These applications span biochemical research, pharmaceutical development, and material science.
Biochemical Research
As a modified amino acid derivative, D,L-m-Tyrosine Methyl Ester Hydrochloride serves as a valuable tool in biochemical studies investigating protein structure-function relationships, enzyme mechanisms, and metabolic pathways. The meta-positioning of the hydroxyl group creates distinctive electronic and steric properties compared to conventional tyrosine, enabling unique experimental approaches in protein science and enzymology.
Pharmaceutical Applications
The compound has potential applications in pharmaceutical research, particularly in the development of peptide-based therapeutics and peptidomimetics. The modified structure could confer altered stability, receptor binding, or pharmacokinetic properties compared to conventional tyrosine-containing peptides, potentially leading to novel drug candidates with improved therapeutic profiles.
Crystallography and Material Science Applications
The crystal structure and behavior of D,L-m-Tyrosine Methyl Ester Hydrochloride under various conditions make it relevant for crystallographic studies and material science applications. These properties contribute to its utility in specialized research areas.
High-Pressure Studies
Research on related tyrosine derivatives has demonstrated interesting behavior under high pressure. For instance, L-tyrosine methyl ester hydrochloride exhibits conformational phase transitions under pressure, with significant spectroscopic changes observed around 1.0 GPa and 6.0 GPa . Similar studies on D,L-m-Tyrosine Methyl Ester Hydrochloride could reveal unique pressure-dependent properties relevant to material science and high-pressure chemistry.
Crystallographic Research
The compound's potential for forming different crystal structures depending on crystallization conditions makes it valuable for crystallographic research. Studies on related compounds have shown that solvent choice significantly affects crystal packing and intermolecular interactions . This property could be exploited in crystal engineering applications and studies of hydrogen bonding networks in organic solids.
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